8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol
Description
Structural Classification and Nomenclature of Hydroxylated Tetrahydrobenz[a]anthracenes
The nomenclature of hydroxylated tetrahydrobenz[a]anthracenes follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure, benz[a]anthracene, is a tetracyclic aromatic hydrocarbon. The numbering of the carbon atoms in the benz[a]anthracene skeleton is standardized to ensure unambiguous identification of substituent positions.
In the case of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol, the name provides a clear description of its structure:
Benz[a]anthracene : This identifies the core four-ring aromatic system.
8,9,10,11-Tetrahydro : This prefix specifies that the carbon atoms at positions 8, 9, 10, and 11 are saturated with hydrogen atoms, meaning the aromaticity of that specific ring is removed.
-8-ol : This suffix indicates that a hydroxyl group is attached to the carbon atom at the 8th position.
This systematic naming allows for the precise identification of various isomers and derivatives of the parent compound. For example, the position of the hydroxyl group can vary, leading to different isomers with potentially distinct chemical and physical properties.
The table below provides a summary of the key structural features and identifiers for this compound and its parent compounds.
| Property | This compound | 8,9,10,11-Tetrahydrobenz[a]anthracene | Benz[a]anthracene |
| Molecular Formula | C18H16O | C18H18 | C18H12 |
| Core Structure | Benz[a]anthracene | Benz[a]anthracene | Benz[a]anthracene |
| Key Functional Groups | Hydroxyl (-OH), Tetrahydro ring | Tetrahydro ring | Fused aromatic rings |
| Parent Compound | 8,9,10,11-Tetrahydrobenz[a]anthracene | Benz[a]anthracene | Anthracene (B1667546) and Benzene |
Academic Relevance of the Benz[a]anthracene Scaffold and its Reduced, Functionalized Derivatives
The benz[a]anthracene scaffold is of significant academic interest due to its presence in various environmental pollutants and its role as a procarcinogen. epa.gov Benz[a]anthracene itself is a component of mixtures like coal tar, soots, coke oven emissions, and cigarette smoke, which have been associated with human cancer. epa.gov
Research into the metabolism of benz[a]anthracene has revealed that it is converted by enzymes into various derivatives, including dihydrodiols and diol epoxides. nih.govnih.gov These metabolic processes are crucial in understanding the mechanisms by which PAHs can exert toxic effects. The formation of reactive metabolites is a key step in the carcinogenic activity of many PAHs. epa.gov
Reduced and functionalized derivatives of benz[a]anthracene, such as this compound, are important subjects of study for several reasons:
Metabolic Studies : These derivatives can serve as standards for identifying the metabolic products of benz[a]anthracene in biological systems. For instance, the metabolism of benz[a]anthracene by human liver microsomes has been shown to produce various dihydrodiols, which can be further metabolized. nih.gov
Toxicological Research : By studying the biological activity of specific derivatives, researchers can better understand the structure-activity relationships of PAHs and their metabolites. This knowledge is essential for assessing the health risks associated with exposure to these compounds. Some studies have indicated that metabolites formed from benz[a]anthracene exhibit cytotoxic and genotoxic effects. nih.gov
Synthetic Chemistry : The synthesis of these derivatives is crucial for providing the pure compounds needed for toxicological and metabolic research. nih.gov Recent advancements in transition metal-catalyzed reactions have offered more efficient and versatile approaches to synthesizing anthracene scaffolds and their derivatives. doaj.org
The study of compounds like this compound contributes to a deeper understanding of the environmental fate and biological effects of polycyclic aromatic hydrocarbons.
Properties
IUPAC Name |
8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,18-19H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABMXEDBTTWQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C3C(=C2)C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919706 | |
| Record name | 8,9,10,11-Tetrahydrotetraphen-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91484-81-0 | |
| Record name | 8,9,10,11-Tetrahydrobenzo(b)phenanthren-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091484810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9,10,11-Tetrahydrotetraphen-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8,9,10,11 Tetrahydrobenz a Anthracen 8 Ol and Analogous Systems
Strategic Retrosynthesis of the 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol Core
A logical retrosynthetic analysis of this compound begins with the functional group on the saturated ring. The secondary alcohol at the C-8 position can be accessed through the reduction of the corresponding ketone, 8-oxo-8,9,10,11-tetrahydrobenz[a]anthracene . This ketone is a key intermediate in the synthesis.
The tetracyclic ketone can be disconnected via an intramolecular Friedel-Crafts acylation. This involves breaking the C7a-C8 bond, leading back to a naphthalene derivative bearing a butanoyl chloride or butyric acid side chain at the C-2 position, such as 4-(naphthalen-2-yl)butanoyl chloride .
Further disconnection of this precursor involves breaking the bond between the naphthalene core and the four-carbon side chain. This leads back to a simpler naphthalene derivative, like 2-acetylnaphthalene or 2-halonaphthalene, and a suitable four-carbon synthon. A more fundamental disconnection of the entire benz[a]anthracene skeleton reveals two primary strategies: construction of the A-ring onto a pre-existing phenanthrene core or, more commonly, construction of the D-ring onto a naphthalene core. The latter is often more synthetically feasible and allows for greater control over the substitution pattern of the terminal ring.
Direct Functionalization and Derivatization Approaches to the Hydroxyl Group
The benzylic hydroxyl group at the C-8 position is a prime site for derivatization to modulate the compound's properties. Standard reactions for benzylic alcohols can be applied, although chemoselectivity can be a challenge in complex polycyclic systems.
Etherification: The formation of ethers can be accomplished under various conditions. Acid-catalyzed dehydration can lead to ethers but may also cause elimination or rearrangement. A chemoselective method for converting benzyl alcohols to their corresponding methyl or ethyl ethers in the presence of other hydroxyl groups utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.org Iron(III) chloride has also been reported as an effective catalyst for the symmetrical etherification of benzylic alcohols. nih.gov
Esterification: Esters can be readily formed through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). The Mitsunobu reaction, employing a phosphine and an azodicarboxylate, provides a mild method for the esterification of secondary alcohols. researchgate.net Another approach involves the direct oxidative esterification of alcohols, which can be catalyzed by various systems, including metal-free ionic liquids. nih.gov
Total Synthesis Strategies for the 8,9,10,11-Tetrahydrobenz[a]anthracene Skeleton
The construction of the core tetracyclic structure is the most complex challenge in the synthesis of the target molecule. Strategies typically focus on building the benz[a]anthracene framework first, followed by modification of the D-ring, or constructing the saturated D-ring directly onto a naphthalene precursor.
The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for forming six-membered rings and can be applied to the synthesis of the benz[a]anthracene core. In this context, a substituted naphthalene can act as the diene component, reacting with a suitable dienophile to form the D-ring. However, the aromaticity of naphthalene makes it a relatively unreactive diene. mnstate.edusemanticscholar.org High temperatures or pressures, and the use of Lewis acid catalysts, may be necessary to facilitate the reaction. semanticscholar.org
A more common Diels-Alder strategy involves reacting a more reactive diene with a naphthoquinone derivative (as the dienophile), followed by subsequent aromatization steps to yield the benz[a]anthracene skeleton. Anthracene (B1667546) itself is a reactive diene in Diels-Alder reactions, readily reacting at the 9,10-positions with dienophiles like maleic anhydride. mnstate.eduresearchgate.net This highlights the general utility of the reaction in building polycyclic systems, though it is less direct for the specific isomer required here.
| Diene | Dienophile | Conditions | Product Type |
| 1,4-Naphthoquinone | 1,3-Butadiene | High Temperature | Anthraquinone derivative |
| Anthracene | Maleic Anhydride | Xylene, Reflux | 9,10-Ethanoanthracene adduct |
| Naphthalene | N-phenylmaleimide | GaCl₃ catalyst, 25°C | Naphthalene adduct |
This table presents examples of Diels-Alder reactions for building polycyclic aromatic systems.
Annulation, or ring-forming, reactions are among the most common methods for building the benz[a]anthracene skeleton.
Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation is a key strategy. For instance, a 4-(naphthalen-2-yl)butyric acid can be converted to its acid chloride and then cyclized in the presence of a Lewis acid like AlCl₃ to form 8-oxo-8,9,10,11-tetrahydrobenz[a]anthracene. This reaction is a direct and efficient way to form the six-membered D-ring with the necessary ketone functionality for subsequent reduction to the target alcohol.
Robinson Annulation: This powerful tandem reaction combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring. wikipedia.orglibretexts.org In a potential synthesis, the enolate of 2-acetylnaphthalene could act as the Michael donor, adding to a Michael acceptor like methyl vinyl ketone. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to construct the D-ring, yielding a tetrahydrobenz[a]anthracenone derivative. masterorganicchemistry.comresearchgate.netopenstax.org This method is particularly effective for creating fused six-membered rings.
The partially saturated D-ring can be formed either by building it directly or by reducing the corresponding aromatic ring of a benz[a]anthracene precursor.
Construction via Cyclization: As described previously, intramolecular Friedel-Crafts acylation or a Robinson annulation sequence directly yields a ketone within the six-membered D-ring (a tetrahydrobenz[a]anthracenone). This ketone can then be selectively reduced to the target alcohol, this compound, using standard reducing agents like sodium borohydride (NaBH₄). The remaining double bond in the cyclohexenone product from a Robinson annulation would also require reduction, for instance, by catalytic hydrogenation.
Catalytic Hydrogenation: An alternative approach is the regioselective catalytic hydrogenation of the parent benz[a]anthracene. The terminal rings of PAHs are generally more susceptible to reduction than the internal rings. Various catalysts, including nickel, ruthenium, and iron-cobalt composites, have been shown to be effective for the hydrogenation of anthracene and other PAHs. nih.govacs.orgmdpi.commdpi.com By carefully selecting the catalyst, solvent, and reaction conditions (temperature, pressure), it is possible to selectively reduce the 8,9,10,11-ring of benz[a]anthracene to afford 8,9,10,11-tetrahydrobenz[a]anthracene. The subsequent introduction of the 8-hydroxyl group would then require a C-H oxidation step, which is often challenging to perform with high regioselectivity.
| Precursor | Reagent/Catalyst | Conditions | Product |
| Benz[a]anthracene | Ni/Hβ-zeolite | H₂, 100°C, 7 MPa | Hydrogenated derivatives |
| Anthracene | Fe-Co/Zeolite | H₂, 400°C, 6 MPa | Hydrogenated derivatives |
| 8-Oxo-tetrahydrobenz[a]anthracene | NaBH₄ | Methanol, RT | This compound |
This table shows representative methods for forming or modifying the tetrahydro ring.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis is integral to nearly every stage of the synthesis of complex molecules like this compound. Catalysts enhance efficiency, control selectivity, and enable reactions that would otherwise be unfeasible.
Lewis Acid Catalysis: Strong Lewis acids such as AlCl₃, FeCl₃, and ZnI₂ are crucial for promoting Friedel-Crafts acylation and alkylation reactions, as well as some Diels-Alder cycloadditions.
Transition Metal Catalysis:
Palladium: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck) to build complex precursors. More advanced palladium-catalyzed processes involve tandem C-H activation and cyclization to construct the polycyclic framework.
Rhodium and Iridium: These metals are effective catalysts for C-H arylation and annulation reactions.
Cobalt: Cobalt complexes can catalyze [2+2+2] cycloaddition reactions of alkynes, providing another route to the aromatic core.
Nickel, Ruthenium, Iron: These metals, often supported on materials like zeolites or carbon, are prominent catalysts for the hydrogenation of aromatic rings. mdpi.commdpi.combohrium.com Ruthenium complexes have shown particular promise for the regioselective hydrogenation of polycyclic arenes. nih.gov
The selection of an appropriate catalyst is critical for achieving high yields and selectivity in the synthesis of the target compound and its derivatives.
| Reaction Type | Catalyst | Example Reagents | Purpose |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Naphthalene, Butyryl Chloride | D-Ring Annulation |
| Diels-Alder Reaction | ZnI₂, GaCl₃ | Naphthalene, Dienophile | Benz[a]anthracene core construction |
| C-H Activation/Cyclization | Palladium(II) acetate | Propargylic carbonates, Alkynes | Benz[a]anthracene core construction |
| Hydrogenation | Ni/Hβ-zeolite, Ru complexes | Benz[a]anthracene, H₂ | Formation of Tetrahydro Ring |
| Etherification | FeCl₃·6H₂O | Benzyl Alcohol | Derivatization of -OH group |
This table summarizes various catalytic approaches used in the synthesis of the benz[a]anthracene skeleton and its derivatives.
Transition Metal-Catalyzed Transformations for Benz[a]anthracene Derivatives
The synthesis of benz[a]anthracene and its derivatives has been significantly advanced through the use of transition metal catalysis, which offers efficient and selective pathways to construct these complex polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgnih.gov Traditional methods often require harsh conditions and may result in low selectivity, limitations that have been largely overcome by modern catalytic systems. nih.gov Metals such as palladium, rhodium, gold, and ruthenium have proven particularly effective. researchgate.net
A prominent strategy involves palladium-catalyzed C-H bond activation and cyclization reactions. For instance, a highly regioselective method for building tetracyclic benz[a]anthracene frameworks utilizes a palladium(II)-catalyzed tandem transformation. This reaction involves the coupling of propargylic carbonates with terminal alkynes, proceeding through a sequence of C-H activation and bis-cyclization to yield the desired structures in moderate to good yields. beilstein-journals.orgsemanticscholar.org Similarly, carboxyl-directed C-H activation has been employed, where a palladium catalyst facilitates C-H alkenylation and subsequent intramolecular C-C bond formation, followed by decarboxylative aromatization to furnish the anthracene core. beilstein-journals.org
Rhodium catalysts have been effective in the oxidative coupling of arylboronic acids with internal alkynes to create polysubstituted anthracene derivatives. semanticscholar.org Gold-catalyzed cyclization of ortho-alkynyldiarylmethanes also provides a concise route to the anthracene scaffold. beilstein-journals.org These methods highlight the versatility of transition metal catalysis in forging the complex ring systems characteristic of benz[a]anthracene derivatives. frontiersin.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for Anthracene and Benz[a]anthracene Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| Palladium (Pd(OAc)₂) | Tandem C-H Activation/Bis-cyclization | Propargylic carbonates, Terminal alkynes | Tetracyclic benz[a]anthracenes | 40-87% | frontiersin.orgbeilstein-journals.org |
| Rhodium (Rh) | Oxidative 1:2 Coupling | Arylboronic acids, Internal alkynes | 1,2,3,4-Tetrasubstituted anthracenes | Moderate to good | semanticscholar.org |
| Gold (Au) | Cyclization | o-Alkynyldiarylmethanes | Substituted anthracenes | Not specified | beilstein-journals.org |
| Palladium (Pd(II)) | Carboxyl-directed C-H Alkenylation | Diphenyl carboxylic acids, Acrylates | Substituted anthracenes | Not specified | beilstein-journals.org |
Lewis Acid Catalysis in Polycyclic Aromatic Compound Synthesis
Lewis acid catalysis provides a powerful tool for the synthesis of polycyclic aromatic compounds (PACs), often enabling reactions under mild conditions with high efficiency. One of the most established methods is the Friedel-Crafts reaction, which can be used to construct the anthracene framework. beilstein-journals.org For example, the Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes, using catalysts like silica gel-supported zinc bromide, offers a direct route to 9,10-diarylanthracenes. beilstein-journals.org
More recently, novel strategies based on carbonyl-olefin metathesis have been developed. An iron(III)-catalyzed approach enables the direct coupling of carbonyl and olefin functional groups to form the requisite alkene bonds within a polycyclic system. nih.gov This method is characterized by its operational simplicity and reliance on an environmentally benign and earth-abundant metal catalyst, FeCl₃. nih.gov The reaction proceeds through the formation of an oxetane intermediate, which then undergoes ring-opening and cyclization to yield the final PAC. nih.gov While FeCl₃ proved optimal, other Lewis acids were also shown to be effective in promoting the transformation. nih.gov
Table 2: Evaluation of Lewis Acids in Carbonyl-Olefin Metathesis for PAC Synthesis
| Lewis Acid (5 mol%) | Solvent | Yield of Product | Reference |
|---|---|---|---|
| FeCl₃ | Dichloroethane | 97% | nih.gov |
| FeCl₃ | Toluene | 99% | nih.gov |
| GaCl₃ | Dichloroethane | 88% | nih.gov |
| AlCl₃ | Dichloroethane | 93% | nih.gov |
| BF₃·Et₂O | Dichloroethane | Modest | nih.gov |
Organocatalysis in Hydroxylated Polycyclic System Assembly
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.net For the assembly of hydroxylated polycyclic systems, such as this compound, organocatalysis provides methods for the direct and selective introduction of hydroxyl groups.
A notable advancement is the development of amine organocatalysis for the chemoselective C(sp³)–H hydroxylation. nih.gov This approach utilizes secondary amines as catalysts to mediate oxidation by an oxaziridinium species, which is formed in situ. This method is particularly advantageous for the remote hydroxylation of substrates containing sensitive functional groups that might not be tolerated by harsher metal-catalyzed oxidation systems. nih.gov The use of specific solvents, such as hexafluoroisopropanol, can enhance selectivity by promoting hydrogen bonding effects, which is crucial for achieving high chemoselectivity in complex molecules. nih.gov This strategy represents a significant step towards catalyst-controlled selectivity in the late-stage functionalization of complex scaffolds, which could be applied to introduce the 8-hydroxyl group onto a pre-formed tetrahydrobenz[a]anthracene core. nih.gov
Stereoselective Synthesis of this compound and Related Stereoisomers
The biological activity and chemical properties of molecules like this compound are intrinsically linked to their stereochemistry. While the direct stereoselective synthesis of this specific alcohol is not widely documented, the principles of asymmetric synthesis are well-established and can be applied to control the configuration of the chiral centers in the saturated ring. The metabolic formation of related benz[a]anthracene derivatives, such as non-K-region epoxides and dihydrodiols, occurs with high stereoselectivity. nih.gov For instance, rat liver microsomes metabolize benz[a]anthracene to form predominantly the (8R,9S)-epoxide and the (10S,11R)-epoxide. nih.gov This biological selectivity underscores the importance of developing synthetic methods that can access specific stereoisomers. The synthesis of related tetrols, such as (8S,9R,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol, further highlights the focus on controlling the stereochemistry in this region of the molecule. scbt.compharmaffiliates.com
Enantioselective and Diastereoselective Control in Forming the 8-Hydroxyl Stereocenter
Achieving precise control over the stereochemistry of the 8-hydroxyl group is a critical challenge in the synthesis of this compound. General methodologies for the enantioselective and diastereoselective formation of secondary alcohols are highly relevant. Catalytic asymmetric allylation of an appropriate carbonyl precursor is a powerful strategy for this purpose. acs.org
For example, the addition of allyl nucleophiles to aldehydes, catalyzed by chiral copper-phosphoramidite complexes, can generate secondary homoallylic alcohols with high diastereo- and enantioselectivity (up to >20:1 dr and >99:1 er). nih.gov The high enantiomeric ratio of the product suggests that the reaction proceeds through an enantioselective transmetalation to form a well-defined allylic nucleophile, with the subsequent diastereoselectivity determined by the facial selectivity of its addition to the aldehyde. nih.gov Similarly, chiral phosphoric acids can catalyze the allylation of aldehydes with α-substituted allylboronates to provide homoallylic alcohols with excellent (Z)-selectivity and enantioselectivity. acs.org These catalyst-controlled methods could be adapted to a precursor of this compound to install the C8-hydroxyl group with a specific, predictable stereochemical outcome. nih.gov
Chiral Auxiliary and Asymmetric Catalysis Applications
Two primary strategies are employed to achieve stereocontrol in asymmetric synthesis: the use of chiral auxiliaries and asymmetric catalysis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Well-known examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in controlling the stereochemistry of alkylation, aldol, and Michael reactions. wikipedia.org For the synthesis of the target molecule, an appropriate precursor could be attached to a chiral auxiliary to direct the reduction of a ketone at the C8 position or the addition of a nucleophile, thereby setting the absolute configuration of the 8-hydroxyl stereocenter.
Asymmetric catalysis is often a more efficient and atom-economical approach, where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, inducing enantioselectivity. nih.gov This strategy avoids the additional steps of attaching and removing an auxiliary. The chiral copper and phosphoric acid catalysts mentioned previously are prime examples of asymmetric catalysis. acs.orgnih.gov Chiral ligands, often used in transition metal catalysis, can also control enantioselectivity through interactions between the ligand and the metal center. nih.gov Helicenes, for instance, have been explored as chiral auxiliaries in asymmetric catalysis, where their helical scaffold provides a highly effective chiral induction environment. researchgate.net
One-Pot and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
To improve synthetic efficiency, reduce waste, and simplify procedures, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs). MCRs involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants. nih.gov This approach is highly valued in medicinal and materials chemistry for rapidly generating molecular complexity. beilstein-journals.orgnih.gov
The synthesis of benz[a]anthracene analogous systems has been achieved using such strategies. A notable example is the three-component cyclocondensation of an aldehyde, β-naphthol, and a cyclic 1,3-dicarbonyl compound. beilstein-journals.org This reaction can be catalyzed by Indium(III) chloride (InCl₃) or phosphorus pentoxide (P₂O₅) under solvent-free conditions to produce tetrahydrobenzo[a]xanthen-11-ones and diazabenzo[a]anthracene-9,11-dione derivatives in high yields. beilstein-journals.orgbhu.ac.in The methodology is attractive for its operational simplicity and for forming multiple C-C and C-N bonds in a single step. researchgate.net Such strategies could be envisioned for the rapid assembly of the core structure of this compound, potentially incorporating the necessary functional groups for subsequent elaboration.
Table 3: One-Pot Synthesis of Benz[a]anthracene Analogues
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |
|---|---|---|---|---|---|---|
| InCl₃ or P₂O₅ | Aromatic Aldehydes | β-Naphthol | Cyclic 1,3-dicarbonyls | Tetrahydrobenzo[a]xanthen-11-ones, Diazabenzo[a]anthracene-9,11-diones | Three-component, Solvent-free, High yields | beilstein-journals.orgbhu.ac.in |
Synthesis from Oxidized or Pre-functionalized Benz[a]anthracene Intermediates
The introduction of a hydroxyl group onto the saturated carbocyclic ring of 8,9,10,11-tetrahydrobenz[a]anthracene can be effectively achieved by starting with precursors that already possess an oxygen-containing functional group at or near the target position. This approach allows for more direct and often more stereocontrolled synthetic routes compared to the direct oxidation of the parent hydrocarbon. Key intermediates in these methodologies include ketones, epoxides, and diol epoxides.
A common and straightforward method for the synthesis of this compound is through the reduction of the corresponding ketone, 8,9,10,11-Tetrahydrobenz[a]anthracen-8-one. This transformation is a staple in organic synthesis and can be accomplished using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.
The reduction of a carbonyl group to a hydroxyl group is typically achieved through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups and its ease of handling in protic solvents like methanol and ethanol. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider variety of carbonyl-containing functional groups; it must be used in aprotic solvents such as diethyl ether or tetrahydrofuran.
The stereochemistry of the resulting alcohol is a critical consideration. If the ketone precursor is prochiral, the reduction can lead to a racemic mixture of enantiomers. However, the use of chiral reducing agents or catalysts can facilitate an asymmetric reduction, yielding an excess of one enantiomer. The facial selectivity of the hydride attack is influenced by the steric environment around the carbonyl group.
Table 1: Representative Conditions for the Reduction of Ketone Precursors
| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 8,9,10,11-Tetrahydrobenz[a]anthracen-8-one | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature, 1-3 hours | This compound |
| 8,9,10,11-Tetrahydrobenz[a]anthracen-8-one | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | 0 °C to Room Temperature, 1-4 hours, followed by aqueous workup | This compound |
Epoxides and diol epoxides are key metabolites of benz[a]anthracene and also serve as versatile synthetic intermediates for the preparation of various hydroxylated derivatives. The strained three-membered ring of an epoxide is susceptible to ring-opening by nucleophiles, providing a direct route to 1,2-difunctionalized compounds.
The acid-catalyzed hydrolysis of an epoxide, such as a hypothetical 8,9-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene, proceeds via protonation of the epoxide oxygen, which activates the epoxide for nucleophilic attack by water. This attack occurs from the backside of the C-O bond, leading to an inversion of configuration at the site of attack and resulting in a trans-diol. In the case of unsymmetrical epoxides, the regioselectivity of the ring-opening can be influenced by both steric and electronic factors.
Diol epoxides, which feature both a diol and an epoxide on the same molecule, are also important precursors. For instance, the hydrolysis of a benz[a]anthracene-8,9-diol-10,11-epoxide would involve the ring-opening of the epoxide moiety. The presence of the existing diol can influence the reactivity and stereochemical outcome of the epoxide opening. The hydrolysis of these diol epoxides is a critical step in the metabolic activation of PAHs to their ultimate carcinogenic forms, and the synthesis of the resulting tetrols is important for toxicological studies. The acid-catalyzed hydrolysis of these diol epoxides also results in the formation of trans-diols from the epoxide ring.
Table 2: General Conditions for the Hydrolysis of Epoxide Precursors
| Precursor | Reagents | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 8,9-Epoxy-8,9,10,11-tetrahydrobenz[a]anthracene | Dilute Acid (e.g., H₂SO₄, HClO₄) | Water/Tetrahydrofuran (H₂O/THF) | Room Temperature, 1-6 hours | trans-8,9-Dihydroxy-8,9,10,11-tetrahydrobenz[a]anthracene |
| Benz[a]anthracene-8,9-diol-10,11-epoxide | Dilute Acid (e.g., H₂SO₄, HClO₄) | Water/Tetrahydrofuran (H₂O/THF) | Room Temperature, 1-6 hours | 8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenz[a]anthracene |
Mechanistic Elucidation of Reactions Involving 8,9,10,11 Tetrahydrobenz a Anthracen 8 Ol
Reaction Pathways and Transformation Mechanisms of Tetrahydrobenz[a]anthracenols
The reaction pathways of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol are primarily dictated by the reactivity of the hydroxyl group and the potential for the formation of stabilized carbocation intermediates. While direct studies on this specific alcohol are limited, the broader literature on benz[a]anthracene metabolism provides a framework for its likely transformations. The metabolism of benz[a]anthracene can lead to the formation of various hydroxylated species, including dihydrodiols and their corresponding epoxides in the 8,9,10,11-region.
Key transformations involving hydroxylated tetrahydrobenz[a]anthracenes often proceed through acid-catalyzed or enzymatic pathways. For instance, acid-catalyzed dehydration of the alcohol can lead to the formation of an alkene, which can be a substrate for further oxidation. Alternatively, the hydroxyl group can be protonated, converting it into a good leaving group (water) and facilitating the formation of a carbocation, which can then undergo various nucleophilic attacks or rearrangements.
In the context of metabolic activation, a crucial related pathway involves the enzymatic conversion of the parent PAH to a dihydrodiol, which is then epoxidized to a highly reactive diol epoxide. For example, the involvement of 8,9-dihydro-8,9-dihydroxybenz[a]anthracene 10,11-oxide in reactions with DNA has been documented, highlighting the biological significance of oxygenated derivatives in this region of the molecule. nih.govnih.gov The hydrolysis of such epoxides can lead to tetrols, as demonstrated by the X-ray crystallographic analysis of (±)-8α, 9β, 10β, 11α-tetrahydroxy-8,9,10,11-tetrahydrobenz[a]anthracene. oup.com
Studies on Reactive Intermediates in Benz[a]anthracene Chemistry
The chemistry of hydroxylated benz[a]anthracene derivatives is dominated by the formation and fate of reactive intermediates, particularly carbocations and epoxides.
Formation and Stability of Carbocations Derived from Hydroxylated Benz[a]anthracene Systems
Computational studies on carbocations derived from oxidized metabolites of benz[a]anthracene have been conducted to understand their stability and reactivity. These studies often focus on carbocations formed from the opening of epoxide rings, which are structurally related to the carbocation that would be formed from the protonated alcohol. The stability of these carbocations is influenced by the extent of charge delocalization into the polycyclic aromatic system. Density functional theory (DFT) calculations have been employed to investigate the relative stability of various carbocation intermediates. beilstein-journals.org For instance, the stability of carbocations can be influenced by the presence and position of other functional groups, such as additional hydroxyl groups, which can stabilize the positive charge through resonance or inductive effects.
Ring-Opening Mechanisms of Epoxide Analogs
The study of epoxide analogs, particularly the diol epoxides of benz[a]anthracene, provides a close parallel to the reactivity of protonated this compound, as both can lead to the formation of a carbocationic intermediate. The ring-opening of epoxides can be catalyzed by either acid or base, and the regioselectivity and stereochemistry of the reaction are dependent on the conditions.
Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. All transformations are generally initiated by the opening of the epoxide ring. acs.orgsemanticscholar.org If the carbocation is sufficiently stable, the reaction may proceed through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon. Conversely, if the carbocation is less stable, an SN2-like mechanism with backside attack at the less sterically hindered carbon is favored. The reactions of 8,9-dihydro-8,9-dihydroxybenz[a]anthracene 10,11-oxide with DNA, for example, proceed through the opening of the epoxide ring to form a reactive species that alkylates the nucleic acid. nih.govnih.gov
Stereochemical Consequences of Reaction Mechanisms
The stereochemistry of reactions involving this compound and its derivatives is of paramount importance, as the biological activity of PAHs and their metabolites is often highly dependent on their three-dimensional structure.
Reactions that proceed through an SN2 mechanism, such as the attack of a nucleophile on a protonated alcohol or an epoxide, are expected to occur with inversion of configuration at the reaction center. For instance, the synthesis and determination of the absolute stereochemistry of (+)- and (–)-benz[a]anthracene 8,9-oxide have been reported, and it was deduced that the biologically active (–)-(8R,9R)-dihydrodiol is enzymatically derived from the (+)-(8R,9S)-oxide. rsc.org
In contrast, reactions that proceed through a planar carbocation intermediate (SN1 mechanism) can lead to a mixture of stereoisomers (racemization), as the nucleophile can attack from either face of the carbocation. The specific outcome will depend on the steric hindrance and electronic factors of the surrounding molecular structure. The X-ray analysis of a tetrahydrotetrol formed from the hydrolysis of an 8,9-dihydroxy-10,11-epoxy derivative of tetrahydrobenz[a]anthracene revealed a specific relative arrangement of the four hydroxyl groups as 8α, 9β, 10β, and 11α, with two being axial and two equatorial. oup.com This highlights the stereospecificity of the reactions involved in its formation.
Kinetic and Thermodynamic Control in Functional Group Interconversions
The interconversion of functional groups in reactions involving this compound can be subject to either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions.
Kinetic control is favored at lower temperatures, where the reaction is essentially irreversible. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. Thermodynamic control, on the other hand, is favored at higher temperatures where the reaction is reversible, allowing for equilibrium to be established. In this case, the major product will be the most stable one, regardless of how quickly it is formed.
In the context of acid-catalyzed reactions of hydroxylated PAHs, the formation of different alkenes through dehydration or the formation of different substitution products via a carbocation intermediate could be influenced by kinetic versus thermodynamic control. For example, in the acid-catalyzed rearrangement of related epoxy-alcohols, the product distribution can be temperature-dependent, with dehydration and rearrangement to form aromatic systems being favored at higher temperatures, likely due to entropic factors. acs.orgsemanticscholar.org The relative stability of the potential products, such as differently substituted alkenes or rearranged carbocation-derived products, will determine the outcome under thermodynamic control.
Comprehensive Structural Analysis and Characterization Methodologies
Advanced Spectroscopic Characterization of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for establishing the carbon skeleton and the relative stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic and aliphatic protons. The aromatic protons of the benz[a]anthracene core would appear in the downfield region (typically δ 7.0-9.0 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The protons on the tetrahydro ring, particularly those at C-8, C-9, C-10, and C-11, would resonate in the upfield aliphatic region. The proton at C-8, being adjacent to the hydroxyl group, would likely appear as a multiplet, and its chemical shift would be sensitive to the solvent and concentration. The coupling constants between the protons on the saturated ring are crucial for determining their relative stereochemistry (cis/trans) and the preferred conformation of the ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum would show a series of signals corresponding to the aromatic carbons in the downfield region and the aliphatic carbons of the tetrahydro ring in the upfield region. The chemical shift of the C-8 carbon, bearing the hydroxyl group, would be significantly deshielded compared to the other aliphatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 (multiplets) | 120 - 140 |
| H-8 | ~ 4.5 - 5.5 (multiplet) | - |
| H-9, H-10, H-11 | ~ 1.5 - 3.0 (multiplets) | - |
| C-8 | - | ~ 65 - 75 |
| C-9, C-10, C-11 | - | ~ 20 - 40 |
Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₈H₁₆O).
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Interpretation |
| HRMS | [M+H]⁺, [M+Na]⁺, etc. | Precise mass for molecular formula confirmation |
| EI-MS | [M]⁺ | Molecular ion peak |
| [M-18]⁺ | Loss of H₂O | |
| Other fragments | Characteristic fragments from the tetrahydro ring and aromatic core |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the alcohol would be expected in the 1000-1260 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the benz[a]anthracene core.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Moderate |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| C-O | Stretching | 1000 - 1260 | Moderate |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
While obtaining suitable single crystals of this compound itself may be challenging, X-ray crystallography of its crystalline derivatives (e.g., esters or ethers) can provide unambiguous determination of its three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can determine the relative stereochemistry of all chiral centers. In cases where a chiral resolving agent is co-crystallized, the absolute configuration can also be established. The crystal packing analysis reveals intermolecular interactions such as hydrogen bonding (involving the hydroxyl group or its derivative) and π-π stacking of the aromatic rings, which govern the supramolecular architecture. For instance, studies on anthracene (B1667546) derivatives have shown that π-π stacking interactions play a significant role in their crystal packing. mdpi.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Given the presence of a stereocenter at the C-8 position, this compound is a chiral molecule. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.
The ECD spectrum of an enantiomer of this compound would be a mirror image of the spectrum of its opposite enantiomer. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the compound can be assigned. This method has been successfully applied to determine the absolute configuration of related benz[a]anthracene metabolites. nih.gov The conformation of the dihydrodiol ring can significantly influence the Cotton effects in the circular dichroism spectrum. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of PAHs and their derivatives. researchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying large molecules like tetrahydrobenz[a]anthracene derivatives.
Theoretical studies on related benz[a]anthracene derivatives have demonstrated the utility of DFT in identifying sites susceptible to electrophilic attack, which is crucial for predicting metabolic activation pathways. researchgate.netresearchgate.net For instance, calculations can determine the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.
Table 1: Calculated Electronic Properties of a Model Benz[a]anthracene Derivative using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -5.2 eV | Indicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 3.4 eV | Relates to the electronic stability of the molecule; a smaller gap suggests higher reactivity. |
| Dipole Moment | 1.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical values obtained from DFT calculations on related aromatic compounds.
Conformational Analysis via Molecular Dynamics Simulations
The biological activity and physical properties of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol are intrinsically linked to its three-dimensional structure and flexibility. The tetrahydro-substituted ring is not planar, and the hydroxyl group can adopt various orientations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of flexible molecules in different environments, such as in solution. tandfonline.com
MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the characterization of stable conformations and the transitions between them. For this compound, key conformational features would include the puckering of the saturated ring and the rotational position (dihedral angle) of the hydroxyl group relative to the ring. These conformations can be influenced by solvent molecules, and MD simulations can explicitly model these interactions. tandfonline.comnih.gov
While specific MD simulation data for this compound is not available in the reviewed literature, studies on similar flexible alicyclic and heterocyclic alcohols have shown that intramolecular hydrogen bonding and steric interactions are critical in determining the preferred conformations. d-nb.inforesearchgate.netnih.gov
Table 2: Representative Dihedral Angles and Conformational Energies for a Tetrahydroaromatic Alcohol
| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° (gauche) | 0.0 | 65 |
| 2 | 180° (anti) | 1.2 | 30 |
| 3 | -60° (gauche) | 0.2 | 5 |
Note: This table presents hypothetical data for a generic tetrahydroaromatic alcohol to illustrate the type of information obtained from conformational analysis. The values are not specific to this compound.
Prediction of Spectroscopic Properties and Reaction Selectivity
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for identifying unknown compounds and for interpreting experimental data. For instance, DFT calculations can provide theoretical chemical shifts for ¹H and ¹³C atoms, which can be compared with experimental NMR spectra to confirm the structure of a molecule. mdpi.comresearchgate.netlookchem.comresearchgate.net
The prediction of reaction selectivity is another important application of computational chemistry. By calculating the activation energies for different reaction pathways, it is possible to determine which products are most likely to form. For a molecule like this compound, this could involve predicting the regioselectivity of further metabolic transformations, such as epoxidation or hydroxylation.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Benz[a]anthracene Derivative
| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C-7 | 128.5 | 127.9 |
| C-8 | 30.2 | 29.8 |
| C-9 | 28.1 | 27.5 |
| C-10 | 29.5 | 29.1 |
| C-11 | 125.8 | 125.2 |
| C-12 | 129.3 | 128.8 |
Note: The data in this table is illustrative for a related benz[a]anthracene derivative to demonstrate the comparison between predicted and experimental values. lookchem.comchemicalbook.com The specific values are not for this compound.
Elucidation of Reaction Transition States and Energy Profiles
Understanding the mechanism of a chemical reaction requires knowledge of the transition states and the energy profile along the reaction coordinate. Quantum mechanical calculations are essential for locating transition state structures and calculating their energies. nih.gov This information allows for the determination of activation energies, which are directly related to the reaction rate.
For this compound, such calculations could be used to investigate the mechanisms of its metabolic activation or detoxification. For example, the energy profiles for the formation of different epoxides or diols could be calculated to predict which metabolic pathways are most favorable. Theoretical investigations of PAH reactions have been conducted to understand their atmospheric and biological transformations. researchgate.netnih.govnih.govrsc.org
While specific transition state calculations for this compound were not found in the reviewed literature, the general principles of transition state theory and its application to PAH reactivity are well-established. nih.gov
Table 4: Calculated Activation Energies for a Hypothetical Reaction of a Hydroxylated PAH
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Epoxidation at C9-C10 | 25.3 | 15.1 |
| Epoxidation at C11-C12 | 28.9 | 18.7 |
| Further Hydroxylation | 30.1 | 19.9 |
Note: This table provides hypothetical data to illustrate the type of information obtained from transition state calculations for a generic hydroxylated PAH.
Quantitative Structure-Reactivity and Structure-Property Relationships for Tetrahydrobenz[a]anthracene Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govrsc.org These models use molecular descriptors, which are numerical representations of a molecule's structure, to develop predictive equations.
For benz[a]anthracene derivatives, QSAR models have been developed to predict their carcinogenic potential. researchgate.netnih.govresearchgate.netnih.govca.gov These models often use electronic descriptors derived from quantum mechanical calculations, as well as descriptors related to molecular size, shape, and lipophilicity.
A QSPR study on tetrahydrobenz[a]anthracene derivatives could aim to predict properties such as solubility, boiling point, or chromatographic retention times. Such models are valuable for estimating the properties of new or untested compounds, thereby reducing the need for extensive experimental measurements.
Table 5: Example of a QSAR Model for the Carcinogenicity of Benz[a]anthracene Derivatives
log(1/IC₅₀) = 0.5 * (HOMO Energy) - 0.2 * (LUMO Energy) + 0.1 * (LogP) + constant
| Compound | log(1/IC₅₀) (Experimental) | log(1/IC₅₀) (Predicted) |
| Derivative A | 5.2 | 5.1 |
| Derivative B | 4.8 | 4.9 |
| Derivative C | 6.1 | 6.0 |
Note: The equation and data in this table are for illustrative purposes and represent a simplified, hypothetical QSAR model for a series of benz[a]anthracene derivatives.
Derivatization and Synthetic Utility of 8,9,10,11 Tetrahydrobenz a Anthracen 8 Ol
Chemical Transformations of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)
The hydroxyl group at the 8-position of 8,9,10,11-tetrahydrobenz[a]anthracen-8-ol is a key functional handle for a variety of chemical transformations, including oxidation, etherification, and esterification. While specific literature detailing these transformations on this exact molecule is limited, the reactivity can be inferred from the general behavior of benzylic alcohols.
Oxidation: The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 8,9,10,11-tetrahydrobenz[a]anthracen-8-one. Standard oxidizing agents for the conversion of secondary alcohols to ketones, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base), would be expected to effect this transformation. The choice of reagent would be critical to avoid over-oxidation or side reactions on the sensitive aromatic rings.
Etherification: The hydroxyl group can be converted to an ether linkage through various methods. For instance, the Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride to form the alkoxide followed by reaction with an alkyl halide, would yield the corresponding 8-alkoxy derivative. Acid-catalyzed condensation with an alcohol is another potential route, although it may be less efficient and prone to side reactions like elimination.
Esterification: Ester derivatives of the parent compound can be readily synthesized. Reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding esters. Fischer esterification, involving refluxing with a carboxylic acid in the presence of a strong acid catalyst, is also a viable method. The formation of ester derivatives of related tetrahydrobenz[a]anthracene diols has been reported, indicating that the hydroxyl group on this scaffold is amenable to such transformations.
A summary of potential transformations of the hydroxyl group is presented in the table below.
| Transformation | Potential Reagents and Conditions | Product |
| Oxidation | PCC, CH₂Cl₂; Jones reagent (CrO₃/H₂SO₄), acetone; Swern oxidation | 8,9,10,11-Tetrahydrobenz[a]anthracen-8-one |
| Etherification | 1. NaH, THF; 2. R-X (alkyl halide) | 8-Alkoxy-8,9,10,11-tetrahydrobenz[a]anthracene |
| Esterification | RCOCl, pyridine; (RCO)₂O, pyridine; RCOOH, H⁺ catalyst | 8-Acyloxy-8,9,10,11-tetrahydrobenz[a]anthracene |
Further Functionalization of the Tetrahydrobenz[a]anthracene Ring System
Beyond modifications of the hydroxyl group, the tetrahydrobenz[a]anthracene ring system itself can undergo further functionalization. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution would be directed by the existing aromatic rings.
The saturated portion of the molecule also offers opportunities for functionalization. For instance, dehydrogenation of the tetrahydro ring would lead to the fully aromatic benz[a]anthracene core. Conversely, further reduction of the aromatic rings is possible, although it would require harsh conditions.
The synthesis of tetrahydrobenz[a]anthraquinone derivatives has been reported, suggesting that oxidation of the aromatic core is a feasible transformation. researchgate.net This could potentially be achieved through reagents like chromium trioxide or potassium dichromate under appropriate conditions.
Utilization as a Chirality Source in Asymmetric Synthesis
The 8-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. While the specific use of this compound as a chirality source in asymmetric synthesis is not well-documented in the literature, the existence of chiral derivatives of the tetrahydrobenz[a]anthracene scaffold suggests its potential in this area.
The chiral alcohol could, in principle, be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a stereoselective reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered. Furthermore, enantiomerically pure this compound could serve as a chiral ligand for a metal catalyst in asymmetric catalysis. The bulky and rigid polycyclic framework could create a well-defined chiral environment around the metal center, potentially leading to high enantioselectivities in catalyzed reactions.
The successful application in this context would first require an efficient method for the resolution of the racemic mixture of this compound or an asymmetric synthesis to produce the enantiomerically pure compound.
Role as a Key Intermediate or Building Block in the Synthesis of More Complex Polycyclic Structures
While specific examples of this compound being used as a building block for more complex polycyclic structures are not extensively reported, its structure lends itself to such applications. The functionalized, partially saturated ring fused to a larger aromatic system is a common motif in the synthesis of complex natural products and novel materials.
Annulation reactions, where a new ring is fused onto the existing framework, are a powerful tool in the synthesis of extended polycyclic aromatic hydrocarbons. The tetrahydrobenz[a]anthracene core could serve as a diene or dienophile in Diels-Alder reactions, or undergo other cyclization reactions to build additional rings. For instance, intramolecular Friedel-Crafts reactions of suitably substituted derivatives could be a viable strategy for constructing more elaborate polycyclic systems.
The development of synthetic routes to larger, more complex PAHs is an active area of research, and the derivatization of readily available scaffolds like tetrahydrobenz[a]anthracene is a key strategy in this field.
Emerging Research Directions and Future Outlook
Development of Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. For 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol, this involves exploring alternative solvents, reducing energy consumption, and utilizing renewable starting materials. A key area of development is the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild conditions. nih.gov
One promising approach is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding ketone precursor, 8,9,10,11-tetrahydrobenz[a]anthracen-8-one. This biocatalytic method can produce the chiral alcohol with high enantiomeric excess, which is crucial for potential pharmaceutical applications. nih.gov Furthermore, solvent-free or aqueous reaction media are central to green synthesis. Research into performing reactions in water, ionic liquids, or deep eutectic solvents is gaining traction as a way to replace volatile and often toxic organic solvents.
| Green Chemistry Approach | Potential Application in Synthesis of this compound | Expected Benefits |
| Biocatalysis | Enantioselective reduction of 8,9,10,11-tetrahydrobenz[a]anthracen-8-one using alcohol dehydrogenases. nih.gov | High stereoselectivity, mild reaction conditions, reduced waste. |
| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents as the reaction medium. | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Microwave-Assisted Synthesis | Acceleration of key synthetic steps, such as cyclization or reduction reactions. | Faster reaction times, increased yields, lower energy consumption. |
| Solvent-Free Reactions | Performing reactions by grinding solid reactants together, potentially with a catalytic amount of a solid support. | Elimination of solvent waste, simplified purification. |
Exploitation of Novel Catalytic Systems for Efficiency and Selectivity
Furthermore, the development of catalysts that can achieve high chemo- and regioselectivity is a key research goal. For instance, in the reduction of a precursor containing multiple reducible functional groups, a highly selective catalyst would be required to target the desired bond without affecting other parts of the molecule. Photocatalysis is another emerging area, where visible light is used to drive chemical reactions, offering a potentially greener alternative to traditional heating methods.
| Catalytic System | Reaction Type | Advantages |
| Earth-Abundant Metal Catalysts (e.g., Fe, Ni) | Hydrogenation, cross-coupling | Lower cost, reduced environmental impact compared to precious metals. |
| Homogeneous Catalysts with Tailored Ligands | Asymmetric synthesis, selective reductions | High selectivity and activity, tunable properties. |
| Heterogeneous Nanocatalysts | Hydrogenation, oxidation | Easy separation and recyclability, high surface area. |
| Photoredox Catalysis | C-H functionalization, reduction | Mild reaction conditions, use of visible light as a renewable energy source. |
Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes. For a molecule like this compound, AI can be employed to:
Retrosynthetic Analysis: AI algorithms can propose multiple synthetic pathways starting from commercially available precursors, helping chemists to identify the most efficient and cost-effective route.
Reaction Outcome Prediction: ML models can predict the yield and potential side products of a reaction under different conditions (e.g., temperature, solvent, catalyst), thereby reducing the need for extensive experimental optimization.
Discovery of Novel Reactions: By analyzing patterns in chemical reactivity, AI can suggest novel transformations that might not be apparent to human chemists, potentially leading to more efficient syntheses.
The development of large chemical reaction databases is crucial for training these AI models. As more experimental data becomes available, the predictive power of these tools will continue to improve, accelerating the pace of chemical discovery.
| AI/ML Application | Description | Potential Impact on Synthesis of this compound |
| Retrosynthesis Planning | AI algorithms suggest disconnection strategies to design synthetic routes from simple starting materials. | Identification of more efficient and novel synthetic pathways. |
| Reaction Condition Optimization | ML models predict the optimal solvent, temperature, and catalyst for a given reaction to maximize yield. | Reduced experimental effort and resource consumption. |
| Property Prediction | AI can predict the physicochemical and biological properties of a molecule before it is synthesized. | Early-stage assessment of the compound's potential applications. |
Interdisciplinary Research Opportunities with Related Chemical Fields
The study of this compound is not confined to the realm of synthetic chemistry. Its structural similarity to metabolites of the known carcinogen benz[a]anthracene opens up numerous opportunities for interdisciplinary research, particularly in the fields of toxicology, pharmacology, and materials science.
Toxicology and Environmental Science: Understanding the metabolic fate and toxicological profile of this compound is of significant interest. nih.govnih.gov Studies in this area would involve collaboration with toxicologists and biochemists to investigate its potential for DNA damage and carcinogenicity, as it is a metabolite of benz[a]anthracene. nih.govacademicjournals.org
Pharmacology and Drug Discovery: The tetrahydrobenz[a]anthracene scaffold is present in some biologically active molecules. Interdisciplinary research with pharmacologists could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. researchgate.net Computational methods, such as molecular docking and dynamics, can be used to predict the interaction of these compounds with biological targets. nih.gov
Materials Science: Polycyclic aromatic hydrocarbons are known for their interesting electronic and photophysical properties. Collaboration with materials scientists could lead to the investigation of this compound as a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.govmdpi.com
The future of research on this compound is bright and multifaceted. By embracing green chemistry principles, leveraging novel catalytic systems, integrating artificial intelligence, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Basic: What are the established synthetic routes for 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol, and how can reaction conditions be optimized to improve yields?
The compound is synthesized via a Grignard reaction sequence. A ketone intermediate, 8-keto-8,9,10,11-tetrahydrobenz[a]anthracene (IV), reacts with 1-naphthylmagnesium bromide to yield 8-(1-naphthyl)-8-hydroxy-8,9,10,11-tetrahydrobenz[a]anthracene (VI). However, VI is prone to dehydration under heat or vacuum, forming 8-(1-naphthyl)-10,11-dihydrobenz[a]anthracene (VII) with 100% conversion efficiency . Yield optimization requires strict temperature control (e.g., avoiding prolonged heating above 180°C) and inert atmosphere conditions to minimize side reactions. Catalytic dehydrogenation of VII using palladium-on-charcoal in boiling p-cymene produces 8-(1-naphthyl)benz[a]anthracene (VIII) in 83% yield, suggesting catalytic efficiency and solvent choice are critical .
Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : NMR is essential for confirming stereochemistry and substituent positions, as seen in related anthracene derivatives .
- HPLC : Purity assessment (>99%) is achieved via reverse-phase HPLC with UV detection, validated against certified reference materials .
- Melting Point Analysis : Sharp melting points (e.g., 257–261°C for VII) indicate purity, though polymorphic forms may require differential scanning calorimetry (DSC) .
- Deuterated Standards : Isotopically labeled analogs (e.g., d8 or d9 derivatives) serve as internal standards for quantitative analysis .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity and flame-retardant lab coats. Respiratory protection (P95/P1 filters) is mandatory during aerosol-generating steps .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation of volatile byproducts .
- Waste Disposal : Collect contaminated gloves and glassware in sealed containers labeled for halogenated organic waste, adhering to EPA guidelines .
- Emergency Response : For skin contact, wash immediately with 10% polyethylene glycol solution; eye exposure requires 15-minute flushing with saline .
Advanced: How does dihydrodiol dehydrogenase influence the metabolic inactivation of this compound derivatives, and what implications does this have for mutagenicity studies?
Dihydrodiol dehydrogenase inactivates the diol epoxide metabolite r-8,t-9-dihydroxy-t-10,11-oxy-8,9,10,11-tetrahydrobenz[a]anthracene (BA-8,9-diol 10,11-oxide) by catalyzing its conversion to a less reactive tetrol. This enzymatic activity reduces DNA adduct formation, a key mechanism in the mutagenicity of benz[a]anthracene derivatives. However, microsomal epoxide hydrolase does not significantly affect this pathway, highlighting enzyme specificity. Researchers must account for tissue-specific expression of dihydrodiol dehydrogenase when designing in vitro mutagenicity assays (e.g., using Salmonella TA100 strains) .
Advanced: What experimental strategies can resolve contradictions in reported enzymatic inactivation pathways of diol epoxide derivatives of this compound?
Contradictions arise from variable enzyme activity across biological systems. To address this:
Enzyme Purification : Use highly purified dihydrodiol dehydrogenase (cytosolic) and microsomal epoxide hydrolase to isolate their effects .
Kinetic Assays : Compare and values for each enzyme with the diol epoxide substrate. BA-8,9-diol 10,11-oxide shows negligible interaction with epoxide hydrolase () but high affinity for dihydrodiol dehydrogenase () .
Competitive Inhibition Studies : Co-incubate with inhibitors like chalcone oxide to confirm pathway dominance .
Advanced: How can researchers design in vitro assays to assess the mutagenic potential of this compound metabolites, considering conflicting data on enzymatic inactivation?
Bacterial Reverse Mutation Assay (Ames Test) : Use Salmonella typhimurium TA100 with S9 liver microsomes to simulate metabolic activation. Pre-incubate the metabolite with purified dihydrodiol dehydrogenase to assess its detoxification capacity .
DNA Adduct Quantification : Employ -postlabeling to measure adduct levels in human hepatocyte lines, controlling for endogenous enzyme expression .
Cross-Species Comparisons : Test metabolite reactivity in rodent versus human liver fractions to identify species-specific metabolic disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
